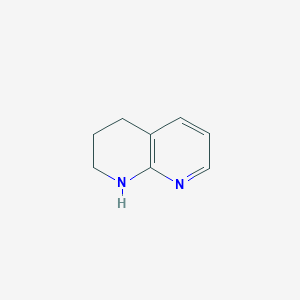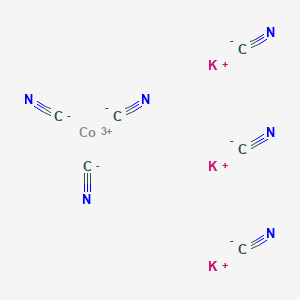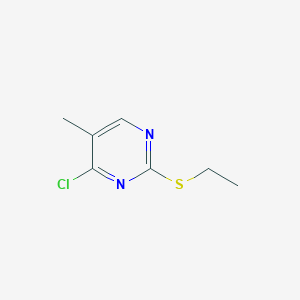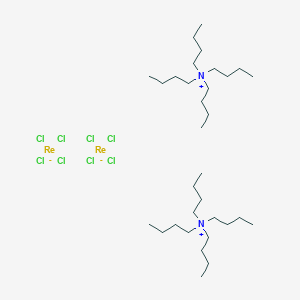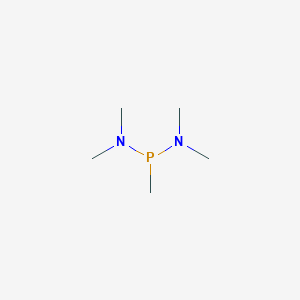
Asn-Gln
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asn-Gln, also known as asparagine-glutamine, is a dipeptide consisting of the amino acids asparagine and glutamine. It is commonly used in scientific research as a supplement for cell culture media due to its ability to enhance cell growth and protein expression. In
Aplicaciones Científicas De Investigación
Fluorescent Probes in Chemical Biology
Fluorescent derivatives of asparagine (Asn) and glutamine (Gln) have been synthesized, showing high fluorescence yields and photostabilities. These derivatives are potential tools for probing cellular components in chemical biology studies (Bajaj et al., 2021).
Role in Age-Related Protein Denaturation
Asn and Gln residues in human lens crystallins undergo deamidation, which may play a key role in age-related denaturation of proteins. This modification is significant in the study of aging and related diseases (Hains & Truscott, 2010).
Asn and Gln in Amino Acid Biosynthesis
The formation of asparaginyl-tRNA (Asn-tRNA) and glutaminyl-tRNA (Gln-tRNA) involves various pathways, including transamidation activities, highlighting the complex biochemistry of amino acid biosynthesis (Curnow et al., 1998).
Protein Dynamics and Stability
NMR spectroscopy has been used to measure microsecond to millisecond time-scale dynamics of Asn and Gln side chains in proteins. This research aids in understanding protein stability and function (Mulder et al., 2001).
Chromatography Analysis
Capillary gas chromatography techniques have been developed for analyzing acids and amino acids, including Asn and Gln. This is crucial for accurate analysis in various scientific fields, including biochemistry and pharmacology (Fortier et al., 1986).
Role in Disease Treatment
Research on amino acid depletion in cancer therapies has found that Asn and Gln are critical for certain cellular responses, particularly in leukemia and other cancers. This research opens avenues for novel treatments (Esen et al., 2016).
Propiedades
| 14608-83-4 | |
Fórmula molecular |
C9H16N4O5 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
Clave InChI |
QCWJKJLNCFEVPQ-WHFBIAKZSA-N |
SMILES isomérico |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
SMILES canónico |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Pictogramas |
Flammable |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


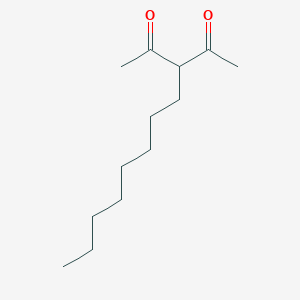
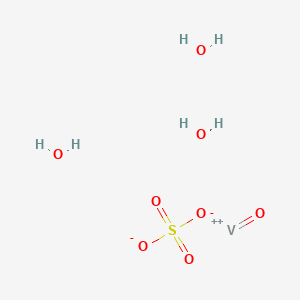
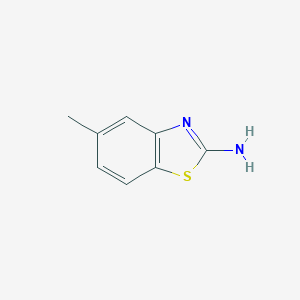
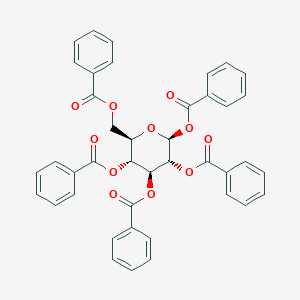
![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
